molecular formula C10H8ClFO B1519157 1-(4-Fluorophenyl)cyclopropane-1-carbonyl chloride CAS No. 1176030-00-4

1-(4-Fluorophenyl)cyclopropane-1-carbonyl chloride

Cat. No. B1519157
CAS RN: 1176030-00-4
M. Wt: 198.62 g/mol
InChI Key: WIRGIPDZVAHMGC-UHFFFAOYSA-N
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Description

“1-(4-Fluorophenyl)cyclopropane-1-carbonyl chloride” is a chemical compound with the molecular formula C10H8ClFO . It is used as an alkylating reagent in the preparation of some chemical building blocks .


Synthesis Analysis

The synthesis of a similar compound, N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl)cyclopropane-1-carboxamide, was reported in a research article . The target compound was synthesized from the commercially available 1-(methoxycarbonyl)cyclopropane-1-carboxylic acid via a multi-step nucleophilic substitution reaction and ester hydrolysis .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic techniques such as NMR, HPLC, LC-MS, and UPLC . The structure of a similar compound was confirmed by 1H NMR and MS spectrum .


Chemical Reactions Analysis

The chemical reactions involving “this compound” can be analyzed based on the synthesis methods. For instance, the synthesis of a related compound involved a multi-step nucleophilic substitution reaction and ester hydrolysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a melting point of 173.0 to 177.0 °C, a predicted boiling point of 475.2±30.0 °C, and a density of 1.521 . It is soluble in methanol and is stored in a dry room temperature environment .

Scientific Research Applications

Ring Expansion and Fluorination

One research effort detailed a new strategy for the ring expansion and fluorination of unactivated cyclopropanes, utilizing a novel hypervalent fluoroiodane(III) reagent. This method yielded medicinally relevant 4-fully substituted fluoropiperidines with excellent regio- and diastereoselectivity, demonstrating the compound's utility in producing complex fluorinated structures (Ren et al., 2021).

Conformational Restriction in Drug Design

The cyclopropane ring's ability to restrict the conformation of biologically active compounds to enhance activity was highlighted through the synthesis of conformationally restricted analogues of histamine. This research underscores the cyclopropane ring's potential in drug design for improving pharmacological properties (Kazuta et al., 2002).

Catalytic Oxidation and Functionalization

Another study described a general strategy for the 1,3-oxidation of cyclopropanes using aryl iodine(I-III) catalysis, with a focus on 1,3-difluorination reactions. This catalytic approach allows for the synthesis of diverse fluorinated cyclopropane derivatives, demonstrating the cyclopropane ring's versatility in organic synthesis (Banik et al., 2017).

Role in Preclinical/Clinical Drug Molecules

The cyclopropane ring, including derivatives like 1-(4-Fluorophenyl)cyclopropane-1-carbonyl chloride, has been increasingly used in drug development. Its incorporation into drug candidates has been noted for enhancing potency and reducing off-target effects, showcasing its significance in the transition of drug candidates from preclinical to clinical stages (Talele, 2016).

properties

IUPAC Name

1-(4-fluorophenyl)cyclopropane-1-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClFO/c11-9(13)10(5-6-10)7-1-3-8(12)4-2-7/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIRGIPDZVAHMGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=C(C=C2)F)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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